molecular formula C8H8BrN3O B2600772 2-(5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)ethanol CAS No. 1312140-81-0

2-(5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)ethanol

Cat. No.: B2600772
CAS No.: 1312140-81-0
M. Wt: 242.076
InChI Key: UJYPWEMYHWHTAX-UHFFFAOYSA-N
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Description

2-(5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)ethanol is a brominated benzotriazole derivative designed as a versatile building block for medicinal chemistry and drug discovery research. The benzotriazole scaffold is recognized as a privileged structure in pharmacology, known for its diverse biological activities . This compound is particularly valuable for constructing novel molecular hybrids, as the bromo moiety offers a site for further functionalization via cross-coupling reactions, while the ethanol side chain allows for easy derivation into esters, ethers, or other functional groups. Researchers can utilize this chemical to develop new antibacterial and antifungal agents, as various benzotriazole derivatives have demonstrated significant activity against a range of bacterial and fungal strains . Furthermore, its application extends to anticancer research; similar benzotriazole-based hybrids have shown potent antiproliferative activity and have been investigated as inhibitors of critical molecular targets like the epidermal growth factor receptor (EGFR) . The electronic properties of the benzotriazole system also make it a useful synthon in organic synthesis, acting as a synthetic auxiliary or a leaving group in complex molecule assembly . This product is intended for use in these and other exploratory research applications. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(5-bromobenzotriazol-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O/c9-6-1-2-8-7(5-6)10-11-12(8)3-4-13/h1-2,5,13H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYPWEMYHWHTAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=NN2CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)ethanol can be achieved through a nitrosoarene-alkyne cycloaddition reaction. This reaction is typically carried out in toluene at 80°C under an inert atmosphere. The starting materials for this reaction include 4-bromonitrosobenzene and 1-(1H-benzo[d][1,2,3]triazol-1-yl)prop-2-yn-1-one. The reaction mixture is stirred for several hours, leading to the precipitation of the desired product .

Chemical Reactions Analysis

2-(5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of benzo[d][1,2,3]triazole exhibit significant antimicrobial properties. Specifically, compounds related to 2-(5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)ethanol have been studied for their efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. A study reported that certain triazole derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 1 µg/mL against these pathogens .

Cancer Research
The compound's structural features make it a candidate for developing anti-cancer agents. Triazole derivatives have been shown to interact with specific biological targets involved in cancer cell proliferation and survival. For instance, compounds with similar triazole scaffolds have been evaluated for their ability to inhibit key enzymes in cancer metabolism .

Material Science

Polymer Chemistry
In materials science, this compound can be utilized as a building block for synthesizing functional polymers. Its bromine atom can participate in various cross-linking reactions, enhancing the mechanical properties of polymer matrices. This is particularly relevant in the development of thermosetting plastics and coatings.

Nanotechnology
The compound's ability to form stable complexes with metal ions positions it as a potential agent in nanomaterial synthesis. For example, its coordination chemistry can be exploited to create metal-organic frameworks (MOFs) that are useful in gas storage and separation technologies .

Research Tool

Biological Studies
As a research tool, this compound serves as a probe in biological assays to study enzyme inhibition and receptor interactions. Its unique chemical structure allows researchers to investigate the mechanisms of action of various biological processes .

Synthetic Chemistry
This compound is also valuable in synthetic organic chemistry as an intermediate for producing more complex molecules. Its reactivity can be harnessed for the synthesis of other bioactive compounds through various functionalization strategies .

Case Studies and Research Findings

Study ReferenceApplication AreaFindings
Antimicrobial ActivitySignificant activity against Staphylococcus aureus with MIC < 1 µg/mL
Cancer ResearchInhibitory effects on cancer cell growth through targeted enzyme inhibition
Polymer ChemistryEnhanced mechanical properties in polymer matrices via cross-linking
NanotechnologyFormation of stable metal complexes for MOF synthesis
Synthetic ChemistryUseful intermediate for synthesizing complex organic molecules

Mechanism of Action

The mechanism of action of 2-(5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)ethanol involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation. The compound’s structure allows it to interact with various pathways involved in cell signaling, making it a valuable tool in research focused on understanding these pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

Benzotriazole-Quinoline Hybrids
  • Compound 5d: 2-{2-[(2-(1H-Benzo[d][1,2,3]triazol-1-yl)quinolin-3-yl)methylene]hydrazinyl}ethanol () Structure: Benzotriazole linked to quinoline via a hydrazone bridge, with an ethanol group. Synthesis: Condensation of 2-(1H-benzo[d][1,2,3]triazol-1-yl)quinoline-3-carbaldehyde with hydrazinylethanol (61% yield, m.p. 177–179°C) . Key Difference: The ethanol group is part of a hydrazinyl side chain, unlike the direct attachment in the target compound.
Triazole Derivatives with Halogen Substituents
  • 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone () Structure: 1,2,4-Triazole with bromine at the 5-position and an ethanone group. Activity: Exhibits antimicrobial properties due to halogenation and planar aromaticity . Comparison: The ethanone group (C=O) offers different reactivity compared to ethanol (C-OH), influencing solubility and metabolic stability.
Metal-Coordinating Benzotriazole Derivatives
  • Bis[2-(1H-benzo[d][1,2,3]triazol-1-yl)acetic acid-κN³]dichloridozinc(II) () Structure: Benzotriazole with an acetic acid group, forming a zinc complex. Synthesis: Reaction of 2-(1H-benzo[d][1,2,3]triazol-1-yl)acetonitrile with ZnCl₂ . Key Difference: The acetic acid moiety enables metal coordination, unlike the non-coordinating ethanol group in the target compound.

Physicochemical Properties

Compound Melting Point (°C) Solubility Molecular Weight (g/mol)
Compound 5d 177–179 Ethanol-soluble 364.40
Brominated Triazole () Not reported Chloroform-soluble 386.97
Zinc Complex () Not reported Ethanol-soluble 534.52
  • Insights: The ethanol group in Compound 5d improves polar solvent solubility compared to halogenated analogs. Bromine increases molecular weight and lipophilicity.

Biological Activity

2-(5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

The molecular formula of this compound is C9H8BrN3OC_9H_8BrN_3O, with a molecular weight of 242.08 g/mol. The structure features a benzotriazole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Research has demonstrated that compounds containing the benzotriazole structure exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of various benzotriazole derivatives against strains such as Escherichia coli and Bacillus subtilis. The presence of bulky hydrophobic groups in these compounds was correlated with enhanced antimicrobial efficacy .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli25 μg/mL
This compoundB. subtilis20 μg/mL

Anticancer Activity

The anticancer potential of benzotriazole derivatives has been extensively studied. For instance, a related compound demonstrated significant antiproliferative effects against various human cancer cell lines with IC50 values ranging from 1.2 to 2.4 nM . These findings suggest that this compound may also exhibit similar anticancer properties.

Case Study: Inhibition of Histone Deacetylases

In a specific study involving benzotriazole derivatives, one compound was identified as a potent histone deacetylase inhibitor (IC50 = 9.4 μM). This mechanism is crucial in cancer therapy as it affects gene expression and can lead to apoptosis in cancer cells .

Enzyme Inhibition

The enzyme inhibition profile of benzotriazole derivatives has shown promise in targeting various enzymes associated with disease pathways. For example, compounds similar to this compound were evaluated for their ability to inhibit the DprE1 enzyme implicated in tuberculosis treatment. Some derivatives exhibited significant inhibition with IC50 values as low as 2.2 μM .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)ethanol, and how can reaction yields be improved?

The compound can be synthesized via nucleophilic substitution or cycloaddition reactions. For example, hydrazine hydrate and KOH in ethanol under reflux conditions are commonly used to functionalize benzotriazole derivatives . Yield optimization may involve adjusting stoichiometry, solvent polarity (e.g., ethanol vs. acetonitrile), or catalytic additives. Monitoring reaction progress with TLC and recrystallizing the product from ethanol improves purity .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should spectral contradictions be resolved?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the benzotriazole ring substitution pattern and ethanol sidechain integration .
  • IR Spectroscopy : To identify O–H (ethanol) and C–Br stretching vibrations .
  • Mass Spectrometry : For molecular ion validation and bromine isotopic pattern confirmation . Contradictions (e.g., unexpected splitting in NMR) can be resolved by comparing experimental data with computational simulations (DFT) or X-ray crystallography .

Q. How can the purity of this compound be verified after synthesis?

Use a combination of melting point analysis, HPLC (reverse-phase C18 column with acetonitrile/water mobile phase), and elemental analysis. Recrystallization from ethanol or ethyl acetate enhances purity, while residual solvents can be quantified via GC-MS .

Advanced Research Questions

Q. What strategies are recommended for resolving crystallographic ambiguities in benzotriazole derivatives using SHELX software?

SHELXL is ideal for refining high-resolution crystal structures. Key steps include:

  • Assigning anisotropic displacement parameters for bromine and oxygen atoms.
  • Validating hydrogen bonding (e.g., O–H···N interactions) using SHELXPRO’s hydrogen placement tools.
  • Addressing twinning or disorder by applying restraints to the benzotriazole ring geometry . Example: Weak C–H···O hydrogen bonds in similar compounds form extended chains, which can be modeled using SHELXL’s PART instructions .

Q. How can computational modeling predict the biological activity of this compound, and what experimental assays validate these predictions?

Density Functional Theory (DFT) can calculate electrostatic potentials to identify reactive sites (e.g., the bromine atom for nucleophilic substitution). Biological activity (e.g., antimicrobial or antioxidant potential) can be tested via:

  • Griess Assay : For nitric oxide scavenging (antioxidant activity) .
  • Microdilution Assay : Against Gram-positive/negative bacteria to validate predicted interactions with microbial enzymes .

Q. What mechanistic insights can be gained from studying photodegradation or metabolic pathways of this compound?

Photolysis experiments under UV light (e.g., Hanovia mercury lamp) in methanol/acetonitrile can track degradation products via LC-MS. For metabolic studies, incubate with liver microsomes and analyze metabolites using high-resolution MS. The benzotriazole ring’s stability under oxidative conditions is a key focus .

Q. How do structural modifications (e.g., substituting bromine or the ethanol group) affect physicochemical properties?

  • Bromine Replacement : Swapping bromine for chlorine reduces molecular weight and alters lipophilicity (logP), impacting membrane permeability .
  • Ethanol Sidechain Modification : Converting –CH₂CH₂OH to –CH₂COOH increases water solubility but may reduce bioavailability due to ionization . Quantitative Structure-Activity Relationship (QSAR) models can predict these effects .

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